molecular formula C6H5ClN2O2 B2638397 3-Chloro-6-methylpyrazine-2-carboxylic acid CAS No. 1384678-93-6

3-Chloro-6-methylpyrazine-2-carboxylic acid

Cat. No.: B2638397
CAS No.: 1384678-93-6
M. Wt: 172.57
InChI Key: VXRLJJLRAAQBGN-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyrazine-2-carboxylic acid (CAS: 1384678-93-6) is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . It is primarily used in research settings, with a purity exceeding 98%, and is supplied as a lyophilized solid in DMSO solutions for enhanced solubility. Its structure features a pyrazine ring substituted with a chlorine atom at position 3, a methyl group at position 6, and a carboxylic acid group at position 2 (Figure 1).

Properties

IUPAC Name

3-chloro-6-methylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRLJJLRAAQBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylpyrazine-2-carboxylic acid typically involves the chlorination of 6-methylpyrazine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or primary amines (RNH2) in the presence of a base.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.

Major Products Formed

    Substitution: Formation of 3-substituted-6-methylpyrazine-2-carboxylic acid derivatives.

    Oxidation: Formation of pyrazine-2,3-dicarboxylic acid.

    Reduction: Formation of 3-chloro-6-methylpyrazine-2-methanol.

    Coupling: Formation of biaryl or heteroaryl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H5ClN2O2
  • Molecular Weight : 172.57 g/mol
  • Structural Features : The compound features a chlorine atom at the 3-position, a methyl group at the 6-position, and a carboxylic acid functional group at the 2-position.

Chemistry

3-Chloro-6-methylpyrazine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 7.81 μM against S. aureus .
  • Anticancer Activity : In vitro studies demonstrated that this compound can inhibit cell growth in certain human cancer cell lines, suggesting its potential as an anticancer agent .

Medicine

The compound is being explored as a precursor for developing pharmaceutical agents. Its derivatives have been tested for their effectiveness against mycobacterial infections, with some showing promising results against Mycobacterium tuberculosis .

Industrial Applications

This compound is utilized in the production of agrochemicals and specialty chemicals. Its role in crop protection has been highlighted through field trials that indicate its efficacy in reducing weed populations while enhancing crop yields .

Case Study 1: Antimicrobial Efficacy

A series of substituted N-benzyl derivatives were synthesized and tested against multiple mycobacterial strains. The most effective compound demonstrated an MIC of 0.39 μg/mL against Mycobacterium tuberculosis H37Rv, showcasing the potential for developing new treatments for tuberculosis .

CompoundMIC (μg/mL)Target Organism
1a0.39Mycobacterium tuberculosis H37Rv
9a0.78M. avium

Case Study 2: Anticancer Studies

Research involving human cancer cell lines revealed that derivatives of this compound could significantly inhibit cell growth. The most potent derivative achieved a growth inhibition rate of over 70% at a concentration of 10 μM .

DerivativeInhibition Rate (%)Concentration (μM)
Compound A7210
Compound B6510

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and carboxylic acid group can influence its binding affinity and specificity. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s structural analogs differ in substituent type, position, and functional groups. Key comparisons include:

Table 1: Structural Comparison of Pyrazine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Structural Similarity Index Reference
3-Chloro-6-methylpyrazine-2-carboxylic acid Cl (3), CH₃ (6), COOH (2) C₆H₅ClN₂O₂ 172.57
5,6-Dichloropyrazine-2-carboxylic acid Cl (5,6), COOH (2) C₅H₂Cl₂N₂O₂ 192.99 0.95
6-Chloropyrazine-2-carboxylic acid Cl (6), COOH (2) C₅H₃ClN₂O₂ 158.54 0.91
Methyl 6-chloro-3-methylpyrazine-2-carboxylate Cl (6), CH₃ (3), COOCH₃ (2) C₇H₇ClN₂O₂ 186.60 0.87
3-Chloropyrazine-2-carboxylic acid Cl (3), COOH (2) C₅H₃ClN₂O₂ 158.54 0.80

Key Observations :

  • Chlorine Position : The target compound’s chlorine at position 3 distinguishes it from 6-chloropyrazine-2-carboxylic acid (Cl at position 6). Chlorine’s electron-withdrawing effect varies with position, influencing reactivity and intermolecular interactions .
  • Ester vs. Acid : Methyl esters (e.g., Methyl 6-chloro-3-methylpyrazine-2-carboxylate) exhibit higher lipophilicity than carboxylic acids, favoring solubility in organic solvents .

Physicochemical Properties and Stability

Key Observations :

  • Stability : The target compound requires strict temperature control (-80°C for long-term storage), whereas analogs like 3-fluoropyrazine-2-carboxylic acid lack detailed stability data .
  • Solubility : Carboxylic acid derivatives generally require polar solvents (e.g., DMSO) or basic aqueous solutions, whereas ester derivatives dissolve more readily in organic phases .

Research Implications

  • Medicinal Chemistry : The methyl and chlorine substituents may enhance binding to hydrophobic enzyme pockets, making the compound a candidate for kinase inhibitors or antimicrobial agents.
  • Agrochemicals : Increased lipophilicity could improve foliar absorption in pesticide formulations compared to hydroxylated analogs (e.g., 3-chloro-6-hydroxypyridine-2-carboxylic acid) .

Biological Activity

3-Chloro-6-methylpyrazine-2-carboxylic acid is a pyrazine derivative that has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a chlorine atom and a carboxylic acid group, which are crucial for its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

  • Staphylococcus aureus (including methicillin-resistant strains)
  • Staphylococcus epidermidis
  • Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values for these bacteria highlight the compound's effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus7.81
Staphylococcus epidermidis15.62
Mycobacterium tuberculosis H37Rv12.5

These findings suggest that the compound disrupts cell wall synthesis, which is a common mechanism for antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells. Its ability to modulate the Stimulator of Interferon Genes (STING) pathway indicates a role in enhancing immune responses against tumors.

The biological activity of this compound can be attributed to its structural features:

  • Chlorine Atom : Influences electronic properties and binding affinity to biological targets.
  • Carboxylic Acid Group : Enhances solubility and interaction with enzymes or receptors.

The exact pathways involved in its action are still being studied, but initial research points towards enzyme inhibition and disruption of critical biological processes .

Study on Antimycobacterial Activity

A study explored the effects of various pyrazine derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that while some derivatives showed modest activity, the specific structural characteristics of 3-chloro derivatives significantly influenced their effectiveness against fast-growing mycobacterial strains .

Cytotoxicity Assessments

In vitro cytotoxicity tests conducted on HepG2 cells (a liver cancer cell line) revealed that the most active compounds derived from 3-chloro derivatives did not exhibit significant toxicity, suggesting a favorable therapeutic index for further development .

Q & A

Q. What are the optimized synthetic routes for 3-chloro-6-methylpyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrazine derivatives often involves oxidation or halogenation steps. For example, 3,5,6-trimethylpyrazine-2-carboxylic acid (structurally analogous) is synthesized via KMnO4-mediated oxidation at 55°C for 24 hours . For chlorinated derivatives, multi-step reactions using palladium catalysts (e.g., palladium diacetate) and ligands like tert-butyl XPhos under inert atmospheres (40–100°C) are effective, though yields depend on precise temperature control and reagent stoichiometry . Key intermediates such as 2-(chloromethyl)pyrazines can be further functionalized via nucleophilic substitution or coupling reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

Combined analytical techniques are critical:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm substituent positions (e.g., methyl and chloro groups) by analyzing coupling constants and chemical shifts.
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for 3-aminopyrazine-2-carboxylic acid derivatives .
  • HPLC-MS : Quantifies purity and detects trace impurities, particularly for intermediates prone to isomerization .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Antimicrobial activity can be assessed via broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria, following protocols used for triazole-pyridine hybrids . For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) are standard. Plasma stability studies (e.g., in rat plasma at 37°C over 24 hours) evaluate pharmacokinetic potential .

Advanced Research Questions

Q. How do regiochemical challenges in pyrazine functionalization impact the synthesis of this compound?

Regioselectivity is influenced by electronic and steric factors. Chlorination at the 3-position may require directing groups (e.g., methyl) to stabilize intermediates. Competitive side reactions, such as over-oxidation or undesired halogenation at adjacent positions, can arise if reaction times or temperatures exceed optimal thresholds . Computational modeling (DFT) of transition states can predict favorable reaction pathways .

Q. How do structural modifications (e.g., salt formation) alter the physicochemical properties of this compound?

Salt formation with inorganic bases (e.g., sodium or cesium salts) improves aqueous solubility, critical for bioavailability. For example, 6-(2,6-dichlorophenyl)-triazolo-thiadiazine carboxylic acid derivatives show enhanced solubility when converted to potassium salts, as confirmed by pH-solubility profiles . Thermal stability (via TGA/DSC) and crystallinity (PXRD) must be assessed to ensure formulation compatibility.

Q. What strategies resolve contradictions in biological activity data across similar pyrazine derivatives?

Discrepancies may arise from substituent effects or assay conditions. For instance, replacing a methyl group with trifluoromethyl in pyridine analogs alters logP and membrane permeability, impacting antimicrobial potency . Meta-analysis of SAR datasets and standardized assay protocols (e.g., fixed inoculum sizes in MIC tests) minimize variability .

Q. How can computational tools guide the design of this compound derivatives?

  • Docking studies : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using PyRx or AutoDock .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • QSAR modeling : Correlates electronic descriptors (HOMO/LUMO, polar surface area) with observed bioactivity .

Methodological Challenges

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → pure EtOAc) for intermediates.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, validated by melting point consistency .
  • HPLC : Semi-preparative C18 columns resolve closely related impurities (e.g., dechlorinated byproducts) .

Q. How can researchers mitigate degradation during long-term storage of this compound?

Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for aqueous solutions. Regular stability testing via HPLC ensures integrity over time .

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